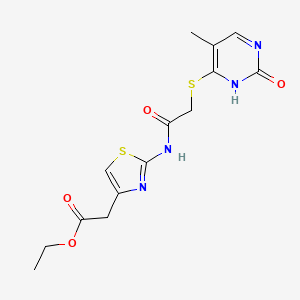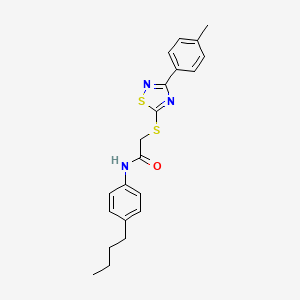![molecular formula C9H11N5S2 B2705055 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 690643-10-8](/img/structure/B2705055.png)
4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound with a molecular formula of C9H11N5S2 and a molecular weight of 253.35 g/mol. This compound features a thiazole ring, a triazole ring, and an allyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione . Common synthetic routes include:
Thiazole Formation: : Reacting a suitable thioamide with chloroacetic acid or its derivatives under acidic conditions to form the thiazole ring.
Triazole Formation: : Using a cyclization reaction involving hydrazine and a suitable diketone or aldehyde to form the triazole ring.
Allylation: : Introducing the allyl group through an allylation reaction using allyl halides or allyl acetate in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production can enhance efficiency and reduce by-products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thione group to a sulfone or sulfoxide.
Reduction: : Reduction reactions can reduce the thiazole or triazole rings.
Substitution: : Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Reduced thiazole or triazole derivatives.
Substitution: : Derivatives with different functional groups replacing the allyl group.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: is unique due to its combination of thiazole, triazole, and allyl groups. Similar compounds include:
Thiazole derivatives: : Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Triazole derivatives: : Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.
Allyl derivatives: : Compounds containing the allyl group, such as allylamine.
These compounds share structural similarities but differ in their functional groups and biological activities.
Propriétés
IUPAC Name |
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S2/c1-2-3-14-7(12-13-9(14)15)4-6-5-16-8(10)11-6/h2,5H,1,3-4H2,(H2,10,11)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKOLIHHIEQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2704978.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)


![N-(4-isopropylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2704984.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)



![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)

